molecular formula C22H26FN3O3S B2767295 N-(3-(1-(2-ethylbutanoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851718-62-2

N-(3-(1-(2-ethylbutanoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2767295
CAS RN: 851718-62-2
M. Wt: 431.53
InChI Key: HRMACMSWSXYEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1-(2-ethylbutanoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H26FN3O3S and its molecular weight is 431.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

This compound and its derivatives have been explored for their potential in treating various diseases, showcasing versatility in medicinal chemistry. For example, a study focused on synthesizing Celecoxib derivatives, including compounds with structural similarities to the given chemical, to evaluate their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RdRp activities. These investigations revealed certain compounds exhibiting significant therapeutic potential without causing notable tissue damage in liver, kidney, colon, and brain, compared to controls or Celecoxib itself (Ş. Küçükgüzel et al., 2013). Additionally, another study synthesized pyrazole-sulfonamide derivatives, highlighting their in vitro antiproliferative activities against cancer cell lines, thus positioning such compounds as promising candidates for anticancer drug development (Samet Mert et al., 2014).

Chemical Synthesis and Catalysis

In chemical synthesis, the compound's derivatives have been applied as catalysts or synthetic intermediates. For instance, research into borinic acid-catalyzed reactions demonstrates the use of sulfonamide derivatives in regio- and stereoselective couplings, indicating their importance in the synthesis of complex organic molecules (Kyan A. D’Angelo & M. Taylor, 2016). This underscores the role of such compounds in advancing methodologies for organic synthesis, contributing to the development of more efficient and selective chemical transformations.

Pharmacological Research

The pharmacological potentials of derivatives have been explored, including their roles as COX-2 inhibitors and their implications in antiarrhythmic and anticoagulant therapies. A particular study described the synthesis and evaluation of compounds bearing the methanesulfonamide group, which showed potent and selective inhibition of COX-2, an enzyme involved in inflammation and pain (Sunil Kumar Singh et al., 2004). This reflects the compound's potential in developing new anti-inflammatory drugs with improved safety and efficacy profiles.

Environmental Science

While not directly related to the exact compound , studies on related sulfonamide compounds have examined their environmental presence and impact, such as investigations into perfluorinated chemicals in the arctic atmosphere. This research provides insights into the long-range atmospheric transport and distribution of chemical compounds, including sulfonamides, and their potential environmental and health impacts (M. Shoeib et al., 2006).

properties

IUPAC Name

N-[3-[2-(2-ethylbutanoyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3S/c1-4-15(5-2)22(27)26-21(16-9-11-18(23)12-10-16)14-20(24-26)17-7-6-8-19(13-17)25-30(3,28)29/h6-13,15,21,25H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMACMSWSXYEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.